
8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The presence of the pyrazolyl group and phenethyl group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say what those might be .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a purine ring which is a fused double ring, a pyrazole ring, and a phenethyl group. The exact structure would depend on the positions of these groups on the purine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. The purine ring might be involved in aromatic substitution reactions, while the pyrazolyl group could potentially participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the purine, pyrazolyl, and phenethyl groups, and their positions on the molecule .Aplicaciones Científicas De Investigación
Metal-Mediated Base Pairing in DNA Duplexes
The use of modified purine bases, such as 6-(3,5-dimethylpyrazol-1-yl)purine, for metal-ion-mediated base pairing within DNA has been investigated. These studies aim to understand how artificial nucleobases can recognize canonical nucleobases through the formation of metal-mediated base pairs. This research has implications for the development of novel strategies in genetic engineering and molecular biology, enhancing the stability and specificity of DNA duplexes in various applications (Sinha, Hepp, Kösters, & Müller, 2015).
Anticancer and Antimicrobial Applications
Compounds with structural similarities to the query molecule have demonstrated potent anticancer, anti-HIV-1, and antimicrobial activities. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the query compound, showed significant cytotoxic activity against various cancer cell lines and microbial species. This highlights the potential of such molecules in the development of new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Catalysis and Green Chemistry
Theophylline, a molecule structurally related to the query compound, has been used as a green catalyst for the synthesis of spiro and phenazine derivatives. This research demonstrates the potential of purine derivatives in promoting eco-friendly and efficient synthesis processes, contributing to the field of green chemistry (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).
Photovoltaic Applications
Novel electron-withdrawing groups and small molecules containing purine derivatives have been explored for their potential in photovoltaic applications. These studies focus on designing molecules with broad absorption ranges and favorable energy levels for use in solar cells, indicating the relevance of such compounds in renewable energy technologies (Li et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRWIRPXCXBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)
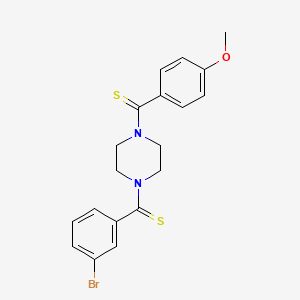
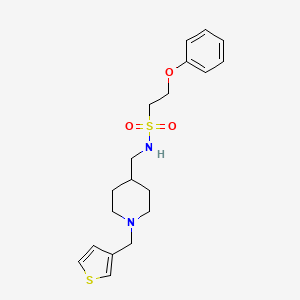
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)
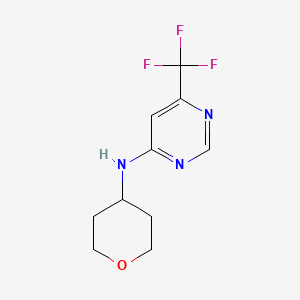
![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)
![6-[2-[3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B2931117.png)
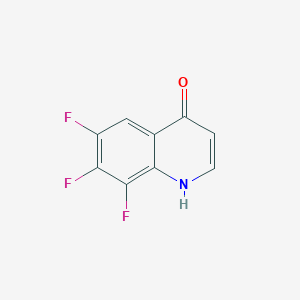
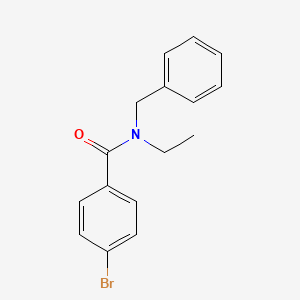
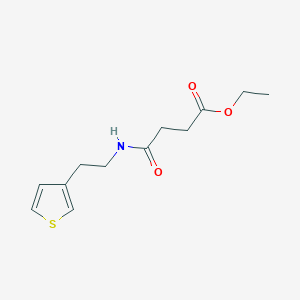
![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2931121.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)
